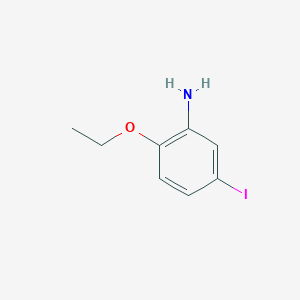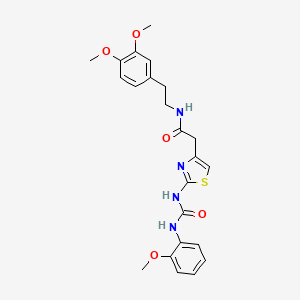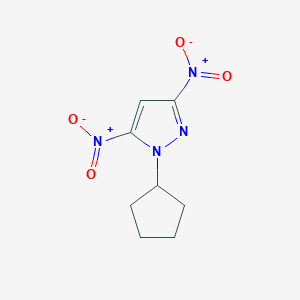
1-cyclopentyl-3,5-dinitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two adjacent nitrogen atoms. Pyrazoles are important in medicinal chemistry and agriculture, with many derivatives known to exhibit diverse biological activities .
Synthesis Analysis
Pyrazoles can be synthesized through several methods, including the reaction of α,β-unsaturated carbonyl compounds with substituted hydrazines . Another method involves the cyclocondensation of α,β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .Molecular Structure Analysis
The molecular structure of pyrazoles consists of a 5-membered ring with two adjacent nitrogen atoms and three carbon atoms . The exact structure of “1-cyclopentyl-3,5-dinitro-1H-pyrazole” would depend on the specific arrangement and bonding of the cyclopentyl and dinitro groups on the pyrazole ring.Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions. For instance, they can react with potassium borohydride at high temperatures to form a tridentate ligand . The specific reactions of “1-cyclopentyl-3,5-dinitro-1H-pyrazole” would depend on the reactivity of the cyclopentyl and dinitro groups.Physical And Chemical Properties Analysis
Pyrazoles have various physical and chemical properties. For example, they exhibit excellent thermal stabilities with decomposition temperatures ranging from 216 to 299 °C . The specific properties of “1-cyclopentyl-3,5-dinitro-1H-pyrazole” would depend on the influence of the cyclopentyl and dinitro groups.Scientific Research Applications
Synthesis and Chemical Properties
Pyrazoles, including structures similar to 1-cyclopentyl-3,5-dinitro-1H-pyrazole, are central to a variety of scientific applications due to their unique chemical properties. They serve as vital synthons in organic synthesis, leveraging their reactivity for constructing complex molecular architectures. The synthesis often involves condensation followed by cyclization, utilizing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These methodologies enable the annelation of pyrazole nuclei with different heterocyclic systems, expanding the toolbox for designing biologically active agents and exploring new chemical spaces for drug discovery (Dar & Shamsuzzaman, 2015).
Biological Activities and Therapeutic Potential
1-Cyclopentyl-3,5-dinitro-1H-pyrazole derivatives, as part of the broader pyrazole family, exhibit a wide array of biological activities. They have shown promise in areas such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and radio diagnostics. The structural versatility of pyrazoles allows for significant exploration in drug development, highlighting their potential as building blocks for designing drug-like candidates with diverse medicinal properties. SAR studies have been crucial in understanding the relationship between pyrazole structure and biological activity, guiding the development of new therapeutic agents (Cherukupalli et al., 2017).
Antimicrobial and Anticancer Applications
The antimicrobial and anticancer activities of pyrazole derivatives are particularly noteworthy. Research has demonstrated the efficacy of these compounds against a range of microbial pathogens and cancer cell lines. The integration of the pyrazole nucleus with various functional groups has led to the development of compounds exhibiting potent antimicrobial properties. This has opened new avenues for the discovery of novel antimicrobial agents capable of addressing the challenge of antibiotic resistance. Similarly, the anticancer potential of pyrazole derivatives has been explored, with several compounds showing promising results in inhibiting tumor growth and proliferation. These findings underscore the therapeutic relevance of pyrazole-based compounds in addressing critical healthcare challenges (Ardiansah, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-cyclopentyl-3,5-dinitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O4/c13-11(14)7-5-8(12(15)16)10(9-7)6-3-1-2-4-6/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPSWGSVBBZZKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3,5-dinitro-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2500687.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)
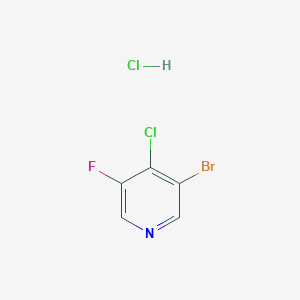
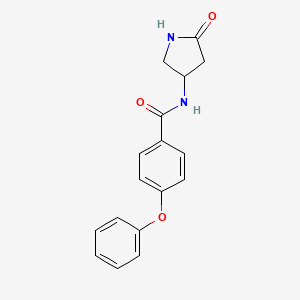
![2-[3-(Aminomethyl)pyrrolidin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide;dihydrochloride](/img/structure/B2500695.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2500696.png)
![N-[(2-methoxyphenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2500697.png)
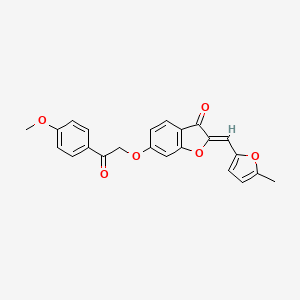

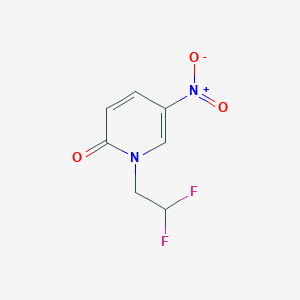
![Methyl 2-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B2500706.png)
